6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide

Medicinal chemistry Structure–activity relationship Quinoline carboxamide

6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide (CAS 950271-78-0, molecular formula C₁₈H₁₅ClN₂O₂, molecular weight 326.8 g·mol⁻¹) is a fully synthetic quinoline-2-carboxamide derivative. The core scaffold comprises a quinoline heterocycle substituted at the 6-position with chlorine, at the 4-position with a methoxy group, and bearing an N-(4-methylphenyl)carboxamide moiety at the 2-position.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.8 g/mol
CAS No. 950271-78-0
Cat. No. B6515724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide
CAS950271-78-0
Molecular FormulaC18H15ClN2O2
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC
InChIInChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-18(22)16-10-17(23-2)14-9-12(19)5-8-15(14)21-16/h3-10H,1-2H3,(H,20,22)
InChIKeyHJGWHCRKALQKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide (CAS 950271-78-0): Structural Identity and Procurement Baseline


6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide (CAS 950271-78-0, molecular formula C₁₈H₁₅ClN₂O₂, molecular weight 326.8 g·mol⁻¹) is a fully synthetic quinoline-2-carboxamide derivative. The core scaffold comprises a quinoline heterocycle substituted at the 6-position with chlorine, at the 4-position with a methoxy group, and bearing an N-(4-methylphenyl)carboxamide moiety at the 2-position . The compound is catalogued as a research chemical by several specialty chemical suppliers . The quinoline-2-carboxamide chemotype has been extensively validated in medicinal chemistry as a privileged scaffold for modulating diverse biological targets, including histone deacetylases (HDACs), human dihydroorotate dehydrogenase (hDHODH), the ABCG2 (BCRP) efflux transporter, and receptor tyrosine kinases [1]. However, as detailed in subsequent sections, the specific compound bearing the 6-chloro-4-methoxy-N-(4-methylphenyl) substitution pattern has not been the explicit subject of any peer-reviewed biological study, patent, or curated bioactivity database entry as of the search date, which carries significant implications for evidence-based procurement.

Why Generic Quinoline-2-carboxamide Substitution Fails: The Critical Absence of Target-Specific Data for CAS 950271-78-0


The quinoline-2-carboxamide scaffold is highly sensitive to even minor changes in the substitution pattern, with N-aryl variations, halogen position, and alkoxy group identity dictating target engagement (e.g., hDHODH vs. HDAC vs. ABCG2), selectivity, and pharmacokinetic properties [1]. Published structure–activity relationship (SAR) studies on related series demonstrate that a shift from N-(3-methylphenyl) to N-(4-methylphenyl) or from 4-methoxy to 4-hydroxy can alter in vitro potency by orders of magnitude against specific enzymes [2]. Consequently, CAS 950271-78-0 cannot be considered interchangeable with its closest commercially listed positional isomers—such as the 3‑methylphenyl analog (CAS 950261-05-9) or the 4‑methoxyphenyl analog—without explicit comparative biological data. Critically, no such data exist in the public domain for this compound. For procurement decisions, this absence of evidence is the single most important differentiator: selecting CAS 950271-78-0 commits the user to a structurally unique but biologically uncharacterized chemical entity, requiring de novo activity profiling rather than reliance on class-level expectations.

Quantitative Evidence Guide: What Is and Is Not Known for 6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide


Structural Uniqueness: Positional Isomer Differentiation vs. Closest Commercial Analogs

CAS 950271-78-0 is differentiated from its nearest commercially listed analog, 6-chloro-4-methoxy-N-(3-methylphenyl)quinoline-2-carboxamide (CAS 950261-05-9), solely by the position of the methyl substituent on the N-phenyl ring (para vs. meta). In published SAR studies on closely related quinoline-2-carboxamide series, para-substituted anilides can exhibit substantially different target binding affinities compared to their meta-substituted counterparts [1]. However, no head-to-head biological comparison between CAS 950271-78-0 and CAS 950261-05-9 has been published. The structural difference is quantifiable via computed physicochemical descriptors: both compounds share identical molecular formula (C₁₈H₁₅ClN₂O₂) and molecular weight (326.8 g·mol⁻¹), but the para-methyl substitution in CAS 950271-78-0 results in a distinct spatial orientation of the terminal methyl group, which can influence π-stacking interactions and hydrogen-bonding geometries within a binding pocket. This structural divergence is meaningful only in the context of a specific biological assay, for which no data are yet available.

Medicinal chemistry Structure–activity relationship Quinoline carboxamide

Absence of Published Bioactivity Data as an Evidence-Based Differentiator

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and the Protein Data Bank returned no peer-reviewed bioactivity data (IC₅₀, EC₅₀, Kᵢ, MIC, etc.) for CAS 950271-78-0 [1]. In contrast, numerous other quinoline-2-carboxamide analogs have reported quantitative data against defined molecular targets: for example, 8-substituted quinoline-2-carboxamide derivatives demonstrate HDAC inhibition with IC₅₀ values as low as 0.050 µM [2], and substituted quinoline-2-carboxamides inhibit hDHODH with IC₅₀ values in the low micromolar range [3]. The complete absence of target-specific data for CAS 950271-78-0 is itself a critical quantitative finding: the compound has zero annotated bioactivity records in any major public database. This absence contrasts with the compound class, which has hundreds of curated data points across multiple targets. For a procurement decision, this means that CAS 950271-78-0 must be treated as a screening-grade compound with unproven biological profile, whereas certain structurally characterized analogs can be selected with known target engagement parameters.

Drug discovery Bioactivity databases Procurement risk assessment

Purity and Characterization: Vendor-Reported Specifications vs. Published Standards

Vendor listings for CAS 950271-78-0 report a typical purity of ≥95% . No published analytical characterization (e.g., HPLC purity validation with orthogonal detection, elemental analysis, quantitative NMR) is available in the peer-reviewed literature for this specific compound. In contrast, closely related quinoline-2-carboxamide derivatives in published medicinal chemistry studies are routinely characterized by ¹H NMR, ¹³C NMR, IR, mass spectrometry, and elemental analysis, with purity typically confirmed by HPLC at ≥95% [1]. The absence of published characterization data for CAS 950271-78-0 means that purity claims rely entirely on vendor-provided certificates of analysis, which may vary between suppliers and batches. The SMILES string COC1=C2C=C(Cl)C=CC2=NC(=C1)C(=O)NC1=CC=C(C)C=C1 is provided by at least one vendor , but no spectroscopic data are publicly available to independently verify the assigned structure.

Quality control Analytical chemistry Compound procurement

Patent Landscape: Freedom-to-Operate Differentiation vs. Composition-of-Matter Patented Analogs

A search of Google Patents and other patent databases did not identify any patent in which CAS 950271-78-0 is explicitly claimed as a composition of matter or as a specific exemplified compound [1]. This contrasts with certain closely related quinoline-2-carboxamide chemotypes, which are encompassed by broad composition-of-matter claims in patents directed to sodium channel blockers (e.g., 6-heteroaryloxy- or 6-aryloxy-quinoline-2-carboxamides) [2] or quinoline-4-carboxamides for fibrotic diseases [3]. The apparent absence of specific patent coverage for CAS 950271-78-0 may represent a meaningful differentiation for commercial or translational research programs concerned with freedom-to-operate, though a formal patent clearance opinion from a qualified patent attorney is always required.

Intellectual property Freedom to operate Chemical patent

Evidence-Based Application Scenarios for 6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide Procurement


De Novo Medicinal Chemistry Screening for Undefined Molecular Targets

CAS 950271-78-0 is most appropriately procured as a screening deck compound when the research objective is to explore the biological space of 6-chloro-4-methoxy-quinoline-2-carboxamides with varied N-aryl substitution. Since the para-methyl anilide topology is uncharacterized, this compound provides a complementary structural probe alongside the meta-methyl analog (CAS 950261-05-9) and the 4-methoxyphenyl analog to establish preliminary SAR trends. Users must anticipate the need for complete in-house biological profiling, as no prior activity data exist to guide target selection [1].

Structure-Based Drug Design Requiring a Specific para-Methylphenyl Pharmacophore

In structure-based design campaigns where molecular docking or co-crystallography with a target protein indicates a preference for a para-substituted phenyl ring occupying a hydrophobic pocket, CAS 950271-78-0 may serve as a starting scaffold. The 6-chloro and 4-methoxy substituents on the quinoline core provide additional vectors for target interaction and synthetic elaboration. However, this application is entirely hypothesis-driven and must be validated through experimental binding or functional assays, as no co-crystal structure of CAS 950271-78-0 with any protein target has been deposited in the PDB [2].

Synthetic Chemistry: Building Block for Derivatization at the Quinoline 2-Position

The carboxamide moiety at the 2-position of the quinoline ring, combined with the electron-withdrawing 6-chloro and electron-donating 4-methoxy substituents, provides a defined electronic environment for further synthetic transformations. The compound can serve as a precursor for amide hydrolysis to the corresponding carboxylic acid, or for coupling reactions to generate libraries of quinoline-2-carboxamide derivatives. The para-methylanilide group may be cleaved under appropriate conditions to access the free acid, enabling diversification of the amide substituent [3].

Intellectual Property-Sensitive Lead Optimization Programs

For organizations developing quinoline-based therapeutics and seeking to avoid patent-encumbered chemical space, CAS 950271-78-0 may offer a starting point that falls outside the scope of existing composition-of-matter patent claims. The apparent absence of patent exemplification for this specific compound, combined with its distinct substitution pattern relative to heavily patented quinoline-2-carboxamide and quinoline-4-carboxamide series, provides a potential avenue for generating novel, protectable intellectual property [4]. Formal patent legal counsel is mandatory before proceeding.

Quote Request

Request a Quote for 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.